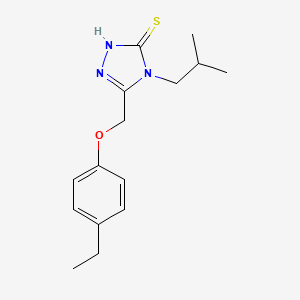
5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction using 4-ethylphenol and an appropriate leaving group.
Attachment of the Isobutyl Group: The isobutyl group can be attached through an alkylation reaction using isobutyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The phenoxymethyl and isobutyl groups contribute to the compound’s overall binding affinity and specificity. The thiol group can form disulfide bonds, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- 5-(4-methylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-ethylphenoxymethyl)-4-(2-ethylpropyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-amine
Uniqueness
5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylphenoxymethyl group enhances its lipophilicity, while the isobutyl group provides steric hindrance, affecting its interaction with molecular targets.
生物活性
5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a triazole ring substituted with an ethyl phenoxy and a methyl propyl group. This structural arrangement is crucial for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluating the cytotoxicity of triazole compounds against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines reported that certain derivatives exhibited higher selectivity towards cancer cells compared to normal cells. The most active compounds inhibited cell migration and showed potential as antimetastatic agents .
| Compound | Cell Line Tested | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| Compound A | IGR39 (Melanoma) | 10 | High |
| Compound B | MDA-MB-231 (Breast) | 15 | Moderate |
2. Anti-inflammatory Activity
Triazole derivatives are also recognized for their anti-inflammatory properties. The compound in focus has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Research Findings : Molecular docking studies indicated that this compound interacts effectively with COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
The antimicrobial activity of triazole compounds has been well-documented. The compound's structure allows it to disrupt microbial cell membranes and inhibit growth.
- Study Overview : A comparative study on various triazole derivatives revealed that those with similar structures to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
The biological activities of triazole derivatives are often attributed to their ability to form hydrogen bonds with target proteins and enzymes due to the presence of nitrogen atoms in the triazole ring. This interaction can lead to inhibition of key enzymatic pathways involved in cancer proliferation and inflammation.
特性
IUPAC Name |
3-[(4-ethylphenoxy)methyl]-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-4-12-5-7-13(8-6-12)19-10-14-16-17-15(20)18(14)9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYIGDIYNKIKJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













